2-(Boc-amino)-2-methyl-3-phenylpropanoic acid
Overview
Description
2-(Boc-amino)-2-methyl-3-phenylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.
Mechanism of Action
Target of Action
The compound is likely to be involved in organic synthesis reactions, particularly in the formation of boc-protected amines .
Mode of Action
The compound, being a Boc-protected amino acid, is used in the protection of amino groups during peptide synthesis . The Boc group (tert-butoxycarbonyl) is stable towards most nucleophiles and bases, making it a suitable protecting group . The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
The compound’s role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is noted . This reaction is used in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science .
Result of Action
The result of the action of 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid is the formation of Boc-protected amines, which are valuable intermediates in organic synthesis . These intermediates can be further manipulated in various chemical reactions to yield desired products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Moreover, the compound’s reactivity can be influenced by the presence of certain catalysts . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction conditions are generally mild, often performed at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. The Boc protection is stable under a variety of conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-2-methyl-3-phenylpropanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Coupling Reactions: It can be used in peptide coupling reactions, where the Boc-protected amino group is coupled with carboxylic acids or esters to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles such as amines or alcohols
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt)
Major Products Formed
Deprotection: The major product is the free amine after removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
Coupling: Peptides or peptide-like structures.
Scientific Research Applications
2-(Boc-amino)-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Utilized in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: Employed in the development of peptide drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(Fmoc-amino)-2-methyl-3-phenylpropanoic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
2-(Cbz-amino)-2-methyl-3-phenylpropanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
2-(Boc-amino)-2-methyl-3-phenylpropanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic conditions and can be selectively removed under mild acidic conditions, making it highly versatile in multi-step synthesis .
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXPKABRZLISKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86778-91-8 | |
Record name | alpha-Methyl-DL-phenylalanine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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